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Early Clinical Development of Shionogi's S-1360: A Technical Overview

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Compound of Interest		
Compound Name:	HIV-1 integrase inhibitor 9	
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Introduction

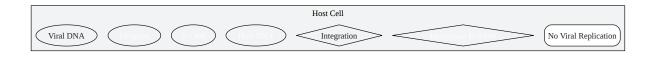
S-1360, a diketo acid derivative developed by Shionogi, was a pioneering compound in the field of HIV-1 integrase inhibitors. As the first in its class to advance to clinical trials, its development provided valuable insights into the potential of targeting the HIV integrase enzyme. Although the clinical development of S-1360 was ultimately discontinued due to a lack of in vivo efficacy and potential pharmacokinetic challenges, a retrospective analysis of its early clinical development offers a valuable case study for researchers in antiviral drug discovery. This technical guide provides a comprehensive overview of the preclinical and early clinical data on S-1360, including its mechanism of action, in vitro activity, and initial human pharmacokinetic and safety profiles.

Mechanism of Action

S-1360 is a member of the diketo acid (DKA) class of HIV-1 integrase inhibitors. The primary mechanism of action for DKA derivatives is the inhibition of the strand transfer step of viral DNA integration into the host genome. This is achieved through the chelation of divalent metal ions (Mg2+ or Mn2+) within the catalytic core of the integrase enzyme. These metal ions are essential for the enzymatic activity of integrase. By binding to these ions, S-1360 effectively blocks the catalytic site, preventing the covalent insertion of the viral DNA into the host chromosome.[1]



Molecular docking studies have provided a more detailed view of this interaction. S-1360 is predicted to bind to the active site of the HIV-1 integrase, with its diketo acid moiety oriented towards key amino acid residues, such as T66, and the essential metal ions. This interaction is crucial for its inhibitory activity.[1]



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Caption: Workflow for determining EC50 and CC50 using the MTT assay.

Early Clinical Development

S-1360 was the first HIV-1 integrase inhibitor to enter clinical trials. A Phase I, randomized, double-blind, placebo-controlled, escalating multiple-dose study was conducted in healthy volunteers to assess the safety and pharmacokinetics of S-1360.

Pharmacokinetics in Healthy Volunteers

The study evaluated oral doses of 500 mg, 1000 mg, and 2000 mg administered every 12 hours. The pharmacokinetic parameters on Day 14 are summarized below.

Dose (q12h)	Cmax (µg/mL)	Tmax (h)	t1/2 (h)
500 mg	4.75	2.25 - 3	7.7 - 16
1000 mg	~8	2.25 - 3	7.7 - 16
2000 mg	15.6	2.25 - 3	7.7 - 16

Table 2: Mean Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)

The concentration-time profiles of S-1360 declined in a biexponential manner. Repeat dosing did not lead to significant accumulation. The plasma protein binding of S-1360 was high,



ranging from 98.23% to 99.98% in vivo.

Safety and Tolerability

S-1360 was generally well-tolerated in the Phase I study. There were no serious adverse events reported. Mild to moderate treatment-emergent adverse events were experienced by 56% of subjects receiving S-1360 and 50% of subjects receiving a placebo. The most frequently reported adverse event was headache.

Discontinuation of Development

Despite the promising in vitro activity and acceptable safety profile in early clinical trials, the development of S-1360 was discontinued. The primary reasons cited for the discontinuation were a lack of in vivo efficacy and unfavorable pharmacokinetic properties observed in HIV-infected patients, which were inconsistent with the preclinical data. [2]This discrepancy between preclinical animal models and human clinical outcomes highlighted the challenges in translating the potent in vitro activity of this class of compounds into effective clinical therapies at the time.

Conclusion

The early clinical development of S-1360 represents a significant milestone in the history of antiretroviral therapy. As the first HIV-1 integrase inhibitor to be evaluated in humans, it paved the way for the successful development of subsequent drugs in this class, such as raltegravir, elvitegravir, and dolutegravir. The challenges encountered during the development of S-1360, particularly the discordance between preclinical and clinical data, have provided valuable lessons for the broader field of drug discovery and development, emphasizing the critical importance of robust translational science. The data and methodologies presented in this guide offer a detailed perspective on the foundational work that contributed to the eventual success of HIV-1 integrase inhibitors as a cornerstone of modern antiretroviral therapy.

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